molecular formula C27H23NO4 B12559172 3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid CAS No. 143099-23-4

3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid

Cat. No.: B12559172
CAS No.: 143099-23-4
M. Wt: 425.5 g/mol
InChI Key: UNBLQPSBIIUCHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with appropriate phenols under acidic conditions to form the chromene core. Subsequent functionalization steps introduce the diphenyl and methylcarbamic acid groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid involves its photochromic properties. Upon exposure to UV light, the compound undergoes a structural change from a colorless form to a colored form. This change is reversible, and the compound returns to its original state when the light source is removed. The molecular targets and pathways involved include the absorption of photons by the chromene core, leading to electronic excitation and subsequent isomerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid is unique due to its specific structural configuration, which allows for efficient photochromic behavior. Its combination of diphenyl and methylcarbamic acid groups provides distinct chemical properties that can be fine-tuned for various applications .

Properties

CAS No.

143099-23-4

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

3,3-diphenylbenzo[f]chromen-5-ol;methylcarbamic acid

InChI

InChI=1S/C25H18O2.C2H5NO2/c26-23-17-18-9-7-8-14-21(18)22-15-16-25(27-24(22)23,19-10-3-1-4-11-19)20-12-5-2-6-13-20;1-3-2(4)5/h1-17,26H;3H,1H3,(H,4,5)

InChI Key

UNBLQPSBIIUCHM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)O.C1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)O)C5=CC=CC=C5

Origin of Product

United States

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